molecular formula C7H2Cl3N B031827 2,3,4-Trichlorobenzonitrile CAS No. 2112-31-4

2,3,4-Trichlorobenzonitrile

Cat. No.: B031827
CAS No.: 2112-31-4
M. Wt: 206.5 g/mol
InChI Key: BECLFYHEMQTGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichlorobenzonitrile is a synthetic organic compound belonging to the family of chlorobenzonitriles. It is characterized by the presence of three chlorine atoms and a nitrile group attached to a benzene ring. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,4-Trichlorobenzonitrile involves the Sandmeyer reaction. This process starts with 2,3,4-trichloroaniline, which is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with copper(I) cyanide to form this compound .

Another method involves the bromination of 1,3,5-trichlorobenzene using liquid bromine in the presence of ferric chloride as a catalyst. The resulting 2-bromo-1,3,5-trichlorobenzene is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Environmental considerations, such as waste management and solvent recovery, are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorobenzonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.

    Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms and the nitrile group.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Aromatic Substitution: Products include substituted benzonitriles where the chlorine atoms are replaced by nucleophiles.

    Reduction: The major product is 2,3,4-trichlorobenzylamine.

    Oxidation: Oxidation products may include chlorinated benzoic acids.

Scientific Research Applications

2,3,4-Trichlorobenzonitrile is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: It is an intermediate in the synthesis of Anagrelide, a drug used to treat essential thrombocythemia.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzonitrile: Similar in structure but with chlorine atoms at different positions on the benzene ring.

    2,3,5-Trichlorobenzonitrile: Another isomer with chlorine atoms at different positions.

    2,4-Dichlorobenzonitrile: Contains two chlorine atoms instead of three.

Uniqueness

2,3,4-Trichlorobenzonitrile is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

2,3,4-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLFYHEMQTGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175347
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-31-4
Record name Benzonitrile, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trichlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,3,4-Trichlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2,3,4-Trichlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2,3,4-Trichlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2,3,4-Trichlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2,3,4-Trichlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.